
Terameprocol
説明
Terameprocol as a Transcriptional Modulator
Historical Development and Structural Derivation from Natural Lignans
This compound originates from NDGA, a lignan first identified in Larrea tridentata and traditionally used for its antioxidant and anti-inflammatory properties. NDGA’s dimeric phenylpropane structure (C18H22O4) features two catechol rings responsible for redox activity but limited clinical utility due to toxicity. Structural optimization via tetra-O-methylation yielded this compound (C22H30O4), enhancing solubility and reducing off-target effects while retaining transcriptional inhibitory activity.
Key Structural Features:
- Molecular weight : 358.48 g/mol
- SMILES : CC@HC@@HCC2=CC(=C(C=C2)OC)OC
- Pharmacophore : Two 3,4-dimethoxyphenyl groups linked via a dimethylbutane chain.
This modification eliminated NDGA’s lipoxygenase inhibition but preserved Sp1-dependent gene suppression, redirecting its application toward oncology.
Role of Sp1 Transcription Factor Inhibition in Molecular Targeting
This compound selectively inhibits Sp1-regulated genes critical for tumor survival, including survivin (BIRC5), Cdk1, and VEGF, through DNA major groove binding. Sp1, a ubiquitously expressed transcription factor, drives oncogenesis by upregulating cell cycle progression and anti-apoptotic pathways.
Mechanisms of Action:
- Cell Cycle Arrest : By suppressing Cdk1 (p34), this compound induces reversible G2/M phase arrest, preventing mitotic entry.
- Apoptosis Induction : Downregulation of survivin, an inhibitor of apoptosis protein (IAP), activates caspase-mediated cell death.
- Anti-Angiogenesis : VEGF inhibition disrupts tumor vasculature.
Table 1: Key Sp1-regulated targets of this compound.
In non-small cell lung cancer (NSCLC) models, this compound reduced survivin promoter activity by 40–60% (p < 0.05) and enhanced radiosensitivity (DER = 1.18–1.26). Similarly, glioblastoma cells exhibited suppressed glycolysis and oxidative phosphorylation, indicating broad metabolic disruption.
特性
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972502 | |
Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-82-6 | |
Record name | Tetra-O-methyl nordihydroguaiaretic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5701-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethoxynordihydroguaiaretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005701826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldihydroguaiaretic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
Terameprocol, also known as Tmndga or FW 358.2, primarily targets Survivin and Cyclin-dependent kinase 1 (CDK1) . These proteins play crucial roles in cell division and apoptosis prevention.
Mode of Action
This compound selectively inhibits Specificity Protein 1 (Sp1)-regulated proteins , including CDK1, Survivin, and VEGF. This interaction results in the potential inhibition of the cell cycle, triggering apoptosis, and decreasing angiogenesis.
Biochemical Pathways
This compound affects the PI3K/AKT/mTOR pathway , which is commonly associated with oncogenic PIK3CA mutations. The compound’s action on this pathway results in the downregulation of Insulin-like Growth Factor Binding Protein 2 (IGFBP2) , a key anti-apoptotic regulator.
Result of Action
This compound’s action results in the suppression of cell growth and induction of apoptosis. In clinical studies, it has shown potential antiproliferative effects against endometrial cancer cells and has been investigated for the treatment of brain and central nervous system tumors.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of PIK3CA and IGFBP2 aberrations may warrant further clinical studies of this drug combination in patients with endometrial cancer. Additionally, the compound’s action can be affected by the hypoxic environment of tumor cells.
生物活性
Terameprocol, also known as tetra-O-methyl nordihydroguaiaretic acid (M4N), is a compound that has garnered attention for its potential therapeutic applications in oncology. This article delves into its biological activity, focusing on its mechanisms of action, clinical studies, and preclinical findings that highlight its efficacy as an anticancer agent.
This compound functions primarily as a global transcription inhibitor , affecting various cellular processes including:
- Inhibition of Survivin : this compound down-regulates survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. By inhibiting survivin transcription via the Sp1 transcription factor, this compound promotes apoptosis in cancer cells while sparing normal cells .
- Radiosensitization : Studies indicate that this compound enhances the sensitivity of cancer cells to radiation therapy. In non-small cell lung carcinoma (NSCLC) cell lines, it has been shown to increase radiosensitivity, suggesting a potential role as a radiosensitizing agent .
- Energy Metabolism Suppression : Recent findings indicate that this compound can suppress key metabolic pathways in cancer cells, such as glycolysis and oxidative phosphorylation. This metabolic interference may contribute to its anticancer effects by inducing stress responses and increasing reactive oxygen species (ROS) production .
Phase I Trials
A significant phase I trial evaluated this compound in patients with recurrent high-grade gliomas. The study involved:
- Patient Demographics : 35 patients with a median age of 46 years and a median Karnofsky performance status of 80 were enrolled.
- Dosage and Administration : Patients received escalating doses of this compound (750 mg to 2200 mg/day) administered intravenously for five consecutive days each month. The maximum tolerated dose was identified as 1700 mg/day due to toxicity observed at higher doses .
- Outcomes : Although no complete responses were observed, stable disease was noted in 28% of evaluable patients, with some remaining on treatment for over six months. The median survival time was reported at 5.9 months, indicating some clinical benefit despite the lack of significant tumor shrinkage .
Intralesional Administration
Another study focused on the intralesional administration of this compound in patients with recurrent head and neck cancer:
- Methodology : Patients received weekly injections designed to deliver 20 mg of this compound per cubic centimeter of tumor.
- Results : In five out of six patients who completed three doses, tumors became necrotic without damaging adjacent tissues, suggesting localized efficacy and safety .
Preclinical Findings
Preclinical studies have established this compound's effectiveness across various cancer models:
- Combination Therapies : Research has demonstrated that combining this compound with other anticancer agents like Etoposide and Rapamycin significantly enhances tumoricidal activity in both cell cultures and mouse xenograft models. Notably, mice treated with these combinations showed a 100% survival rate after tumor implantation compared to controls .
- Cell Line Studies : In vitro studies using LNCaP prostate cancer cells showed that this compound reduced ATP content and induced hyperpolarization of mitochondrial membrane potential, contributing to its anticancer effects .
Summary of Key Findings
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Phase I Trial | Recurrent high-grade gliomas | 750 mg - 2200 mg/day IV | Stable disease in 28%, median survival 5.9 months |
Intralesional Study | Head and neck cancer | 20 mg/cm³ tumor weekly | Tumor necrosis without adjacent tissue damage |
Preclinical Models | Various cancers | Combination with Etoposide/Rapamycin | 100% survival in treated mice; enhanced tumoricidal activity |
類似化合物との比較
Key Research Findings
Anticancer Efficacy
- In Vivo Tumor Models: this compound reduced xenograft growth in liver, prostate, and breast cancers by 40–60% at 50 mg/kg .
- Radiosensitization : Enhanced radiation sensitivity in NSCLC cells (dose enhancement ratio = 1.18–1.26) .
Antiviral Activity
- HPV/Cervical Dysplasia : Intravaginal this compound (1–2% ointment) induced regression in 67% of patients with high-grade lesions .
Q & A
Q. What is the primary molecular mechanism of Terameprocol, and how can researchers experimentally validate its transcriptional inhibition effects?
this compound inhibits Sp1-dependent transcription by competitively binding to GC/GT-rich promoter regions, downregulating genes like survivin, VEGF, and cdc2. To validate this, researchers can:
- Use luciferase reporter assays with Sp1-responsive promoters (e.g., in multiple myeloma cells) .
- Perform siRNA knockdown of Sp1 and compare transcriptional outputs to this compound-treated cells .
- Quantify protein levels of Sp1 targets (e.g., survivin) via Western blotting or ELISA after treatment .
Q. What preclinical models are most effective for studying this compound’s antitumor activity?
- In vitro: Human cancer cell lines (e.g., glioblastoma, multiple myeloma) cultured under hypoxic conditions to mimic tumor microenvironments .
- In vivo: Xenograft models using immunocompromised mice, with tumor volume and survival as endpoints. Co-administration with bone marrow stromal cells (BMSCs) can assess resistance mechanisms .
- Table: Example in vivo parameters from :
Model | Endpoint | Outcome |
---|---|---|
MM xenografts | Tumor volume | 50% reduction with this compound vs. control |
Q. Which analytical methods ensure the structural integrity and purity of this compound in experimental preparations?
- Nuclear Magnetic Resonance (NMR): Use CDCl₃ solvent for ¹H/¹³C NMR to confirm molecular structure (e.g., C₂₂H₃₀O₄, MW 358.47) .
- LC/MS: Dissolve in DMSO/MeOH and analyze using reverse-phase chromatography with MS detection (e.g., [M+H]+ peak at 6.8 min) .
- HPLC: Monitor purity (>95%) using UV detection at 254 nm under MedKoo-MS-sys1 conditions .
Advanced Research Questions
Q. How should dose-escalation strategies be designed for Phase I trials of this compound in glioma patients?
- Cohort separation: Escalate doses independently for patients on enzyme-inducing antiseizure drugs (EIASDs) to avoid pharmacokinetic confounding .
- Toxicity thresholds: Start at 750 mg/day, escalate to 1700 mg/day (maximum tolerated dose without acidosis). Monitor interstitial nephritis at ≥2200 mg/day .
- Reformulation: Adjust excipients to mitigate metabolic acidosis, a common toxicity in early trials .
Q. What methodological considerations are critical when combining this compound with temozolomide or radiation in gliomas?
- Synergy testing: Use Chou-Talalay combination index assays in vitro to identify additive/synergistic effects .
- Timing of administration: Preclinical data suggest this compound enhances radiation sensitivity; administer prior to radiation in xenografts .
- Safety profiling: Monitor myelosuppression (rare with this compound) and liver/kidney function in co-treatment cohorts .
Q. How can researchers resolve contradictions between preclinical efficacy and limited clinical responses in this compound studies?
- Hypoxia modeling: Ensure in vitro experiments replicate tumor hypoxia (e.g., 1% O₂ chambers), as Sp1 inhibition is oxygen-sensitive .
- Biomarker stratification: Use Sp1 activity assays (via luciferase reporters) to identify patient subgroups most likely to respond .
- Post-hoc analysis: Re-evaluate stable disease metrics (e.g., 28% in glioma trials) using RECIST 1.1 criteria to distinguish true biological effects from imaging artifacts .
Q. What pharmacokinetic factors influence this compound’s bioavailability, and how are they addressed in trial design?
- EIASD interactions: Despite theoretical risks, showed no significant PK alteration with EIASDs, eliminating the need for dose adjustments .
- Half-life optimization: Administer IV over 5 consecutive days/month to maintain therapeutic serum levels without cumulative toxicity .
Q. Which biomarkers are most predictive of this compound response in transcriptional inhibition studies?
- Primary: Sp1-DNA binding activity (via EMSA or reporter assays) .
- Secondary: Downregulation of survivin (IHC or qPCR) and VEGF (ELISA) in tumor biopsies .
- Exploratory: Circulating tumor DNA (ctDNA) analysis for survivin promoter methylation status post-treatment .
Q. What statistical approaches are optimal for analyzing survival outcomes in this compound trials with high rates of stable disease?
Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed in translational studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。